molecular formula C16H25ClN4O2 B7898683 3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898683
M. Wt: 340.8 g/mol
InChI Key: MCGGESOEGRAVIM-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl ester group and a pyrimidine-based substituent. The pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 5, linked via an aminomethyl bridge to the piperidine ring. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or protease-targeting agents, where the pyrimidine moiety may engage in key hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

tert-butyl 3-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-8-18-14(20-13(11)17)19-9-12-6-5-7-21(10-12)15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGGESOEGRAVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (referred to as compound 1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by recent studies and data.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by the presence of a pyrimidine ring, a piperidine moiety, and a tert-butyl ester functional group. The molecular formula is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of 314.82 g/mol. The presence of the chloro and methyl groups on the pyrimidine ring is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. It has shown effectiveness against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these bacteria range from 0.78 to 3.125 μg/mL, comparable to established antibiotics such as vancomycin and linezolid .

Bacterial Strain MIC (μg/mL) Activity
MRSA0.78 - 3.125Effective
VREfm0.78 - 3.125Effective
Staphylococcus epidermidis0.78 - 3.125Effective
Gram-negative bacteria (E. coli)No activityNone

Anticancer Activity

Compound 1 has also been investigated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle arrest at the G1 phase .

Case Study:
A study conducted on MCF-7 cells treated with varying concentrations of compound 1 showed a dose-dependent reduction in cell viability, with IC50 values around 15 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing cell death.

Neuroprotective Effects

Emerging evidence suggests that compound 1 may possess neuroprotective properties. In models of oxidative stress-induced neuronal injury, it has been shown to reduce cell death and improve cell viability significantly. This effect is attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activities .

Mechanistic Insights

The biological activities of compound 1 can be attributed to its structural features:

  • Chloro Group: Enhances binding affinity to biological targets due to increased lipophilicity.
  • Pyrimidine Moiety: Known for its role in various biological activities, including enzyme inhibition.
  • Piperidine Ring: Contributes to the overall stability and bioavailability of the compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H23ClN4O
Molecular Weight: 306.83 g/mol
SMILES Notation: CC(C)(C)OC(=O)NCC1=CN(C(=N1)C)C2=C(C=CC=N2)Cl

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers. Its structural features allow it to interact with biological targets effectively.

Key Findings:

  • Targeting Kinases: Research indicates that derivatives of pyrimidine compounds can inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit EGFR (Epidermal Growth Factor Receptor), which is crucial in non-small cell lung cancer (NSCLC) treatment .
  • Antitumor Activity: In vitro studies have demonstrated that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Properties

Recent studies have suggested that pyrimidine derivatives possess antimicrobial properties. The presence of the chloro and methyl groups enhances the compound's ability to disrupt microbial cell functions.

Case Study:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrimidine derivatives that exhibited potent activity against bacterial strains, indicating that 3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine derivatives could be explored for antibiotic development .

The compound's unique structure makes it a candidate for drug development, particularly in creating targeted therapies for diseases like cancer and bacterial infections.

Research Insights:

  • The synthesis of this compound has been optimized for better yield and purity, making it suitable for further pharmacological testing. The tert-butyl ester group enhances solubility, which is crucial for bioavailability in drug formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and functional implications.

Positional Isomerism in Piperidine Substitution

  • 4-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (): This positional isomer substitutes the pyrimidine-aminomethyl group at the piperidine’s 4-position instead of the 3-position. The altered spatial arrangement may influence binding interactions in biological systems.

Pyrimidine Substituent Variations

  • 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1289385-35-8, ): Substituents: Chlorine at pyrimidine position 4, methyl at position 4. Linkage: Oxymethyl bridge (vs. aminomethyl in the target compound). Key Properties: Molecular weight = 341.83; XLogP3 = 3.5; hydrogen bond acceptors = 3. Higher lipophilicity (logP 3.5) may enhance membrane permeability but reduce aqueous solubility .

Complex Heterocyclic Analogs

  • 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester (CAS 877399-51-4, ): Substituents: Fluorophenyl and pyrazole groups. Molecular Weight: 550.45. Implications: The bulky fluorophenyl substituent introduces steric hindrance and metabolic stability via fluorine’s electron-withdrawing effects. However, the increased molecular weight may limit bioavailability .

Functional Group Modifications

  • 4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester (): Substituents: Sulfonyl and isopropoxy groups. Isopropoxy may improve lipophilicity but reduce solubility .

Piperidine-Linker Variations

  • 4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 442199-19-1, ):
    • Substituents: Chlorine at pyrimidine position 6; oxy linker.
    • Molecular Weight: 313.76.
    • Implications: The shorter molecular weight and oxy linker may reduce steric bulk compared to the target compound, favoring different binding modes .

Data Table: Key Comparative Properties

Compound Name (CAS/Reference) Substituent Positions Molecular Weight XLogP3 Key Functional Groups Notes
Target Compound Pyrimidine: 4-Cl, 5-Me; Piperidine: 3-position ~350 (estimated) ~2.8 (estimated) Aminomethyl, tert-butyl ester Hypothesized improved solubility due to aminomethyl H-bond donor
4-[(4-Cl-5-Me-Pyrimidin-2-ylamino)-methyl]-piperidine-1-COOtBu () Piperidine: 4-position ~350 (estimated) ~2.8 (estimated) Aminomethyl, tert-butyl ester Discontinued; potential stability issues
4-(4-Cl-6-Me-Pyrimidin-2-yloxymethyl)-piperidine-1-COOtBu (1289385-35-8) Pyrimidine: 4-Cl, 6-Me; Oxy linker 341.83 3.5 Oxymethyl, tert-butyl ester Higher lipophilicity; no H-bond donor
4-[4-(Fluorophenyl-pyrazole)-piperidine-1-COOtBu (877399-51-4) Fluorophenyl, pyrazole 550.45 ~4.5 (estimated) Fluorine, tert-butyl ester High MW; potential bioavailability challenges
4-(6-Cl-Pyrimidin-4-yloxy)-piperidine-1-COOtBu (442199-19-1) Pyrimidine: 6-Cl; Oxy linker 313.78 ~3.0 (estimated) Oxy linker, tert-butyl ester Lower MW; altered binding mode

Key Findings and Implications

Positional Isomerism : Substitution at the piperidine’s 3- vs. 4-position may alter conformational flexibility, impacting target engagement.

Lipophilicity vs. Solubility : Higher logP values (e.g., 3.5 in ) correlate with increased membrane permeability but may compromise aqueous solubility.

Steric and Electronic Effects : Bulky substituents (e.g., fluorophenyl in ) improve metabolic stability but may hinder pharmacokinetics.

Preparation Methods

Table 1: Common Synthetic Routes

MethodKey StepsYield (%)Key References
Nucleophilic SubstitutionChlorination → Amination → Protection45–60
Suzuki CouplingBoronic acid cross-coupling → Deprotection50–65
Reductive AminationImine formation → Reduction55–70

Key Reaction Steps

Pyrimidine Core Synthesis

The 4-chloro-5-methylpyrimidin-2-amine intermediate is synthesized via:

  • Chlorination : Treatment of 5-methylpyrimidin-2-amine with POCl₃ or PCl₅ at 80–100°C.

  • Methylation : Use of methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).

Example :

Piperidine Derivative Preparation

The piperidine backbone is functionalized through:

  • Boc Protection : Reaction of piperidine-3-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Methylation : Quaternization of the amine using methyl triflate or iodomethane.

Critical Parameter :

  • Temperature: 0–25°C to prevent Boc group cleavage.

Coupling of Pyrimidine and Piperidine Moieties

The final step involves coupling the pyrimidine amine with the Boc-protected piperidine derivative:

  • Nucleophilic Substitution : Reacting 4-chloro-5-methylpyrimidin-2-amine with tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in DMF at 60°C.

  • Reductive Amination : Using NaBH₃CN or H₂/Pd-C to link the amine and aldehyde intermediates.

Side Reaction Mitigation :

  • Excess base (e.g., Et₃N) minimizes HCl-mediated deprotection.

Optimization Parameters

Table 2: Impact of Reaction Conditions on Yield

ParameterOptimal RangeEffect on Yield
Temperature60–80°CMaximizes SN2 kinetics
SolventDMF or THFEnhances solubility
CatalystPd(dppf)Cl₂ (Suzuki)15–20% yield boost
Reaction Time12–18 hoursAvoids over-alkylation

Notable Findings :

  • Solvent Choice : DMF increases reaction rate but may reduce Boc group stability compared to THF.

  • Catalyst Loading : 2 mol% Pd for Suzuki coupling minimizes side product formation.

Characterization and Quality Control

Table 3: Analytical Techniques for Structural Confirmation

TechniqueKey Data PointsReferences
¹H/¹³C NMRδ 1.45 ppm (Boc CH₃), δ 8.2 ppm (pyrimidine H)
HPLCRetention time: 6.8 min (C18 column)
Mass Spectrometry[M+H]⁺ = 341.2 m/z
Elemental AnalysisC: 56.3%, H: 7.4%, N: 16.4% (theoretical)

Purity Standards :

  • Pharmaceutical-grade batches require >98% purity, achieved via column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Analysis of Methods

Table 4: Advantages and Limitations

MethodProsCons
Nucleophilic SubstitutionHigh regioselectivityRequires excess amine reagent
Suzuki CouplingTolerates diverse boronic acidsPd residue removal challenges
Reductive AminationMild conditionsRisk of over-reduction

Scale-Up Considerations :

  • Nucleophilic substitution is preferred for industrial synthesis due to lower catalyst costs.

Challenges and Solutions

Regioselectivity in Pyrimidine Functionalization

  • Issue : Competing chlorination at positions 4 vs. 6.

  • Solution : Use bulky bases (e.g., DBU) to direct electrophilic attack to position 4.

Boc Group Stability

  • Issue : Acidic conditions during coupling may cleave the tert-butyl carbamate.

  • Solution : Buffered reaction media (pH 7–8) with NaHCO₃.

Byproduct Formation

  • Common Byproducts : Di-alkylated amines or dechlorinated pyrimidines.

  • Mitigation : Stepwise addition of reagents and TLC monitoring .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine and pyrimidine rings. Key steps include:

  • Nucleophilic substitution at the pyrimidine chlorine atom using tert-butyl-protected piperidine derivatives under inert conditions (e.g., N₂ atmosphere) .
  • Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methylamino linker. Optimal yields are achieved at 80–100°C with Pd catalysts .
  • Protection/deprotection strategies for the tert-butyl carbamate group, requiring anhydrous solvents (e.g., DCM) and mild acidic conditions for cleavage .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyrimidine ring and tert-butyl group orientation .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected m/z ~395.15 for C₁₇H₂₄ClN₅O₂) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. How should this compound be stored to ensure stability, and what conditions accelerate degradation?

  • Methodological Answer :

  • Storage : -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the tert-butyl ester. Desiccants are recommended for solid forms .
  • Degradation risks : Exposure to moisture or strong oxidizing agents (e.g., peroxides) leads to ester cleavage or pyrimidine ring oxidation .

Q. Which functional groups in this compound are most reactive for further derivatization?

  • Methodological Answer :

  • Pyrimidine chlorine : Susceptible to nucleophilic substitution with amines or thiols for SAR studies .
  • Tert-butyl ester : Can be deprotected to a carboxylic acid for conjugation with biomolecules (e.g., peptides) .

Advanced Research Questions

Q. What computational methods can predict reaction pathways or intermediate stability during synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in nucleophilic substitution reactions .
  • Molecular docking identifies steric hindrance in the piperidine-pyrimidine linker, guiding solvent selection (e.g., THF vs. DMF) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Metabolite screening : LC-MS/MS detects ester hydrolysis products that may interfere with activity .

Q. What strategies differentiate this compound’s bioactivity from structurally similar analogs?

  • Methodological Answer :

  • Comparative molecular field analysis (CoMFA) : Maps electrostatic/hydrophobic interactions to explain potency differences against kinase targets .
  • Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy changes caused by methyl group substitution on the pyrimidine ring .

Q. How do environmental factors (pH, temperature) influence its reactivity in catalytic systems?

  • Methodological Answer :

  • pH-dependent stability : The tert-butyl ester hydrolyzes rapidly at pH < 3, limiting use in acidic reaction media. Buffered conditions (pH 7–9) are optimal .
  • Thermogravimetric analysis (TGA) : Reveals decomposition onset at 180°C, guiding high-temperature reaction design .

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